molecular formula C15H16N6OS2 B282816 2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide

2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide

Katalognummer B282816
Molekulargewicht: 360.5 g/mol
InChI-Schlüssel: GMSOAYXOPICOBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Wirkmechanismus

The mechanism of action of 2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is not fully understood. However, studies have shown that the compound works by inhibiting the growth and proliferation of cancer cells and microorganisms. It is believed that the compound targets specific enzymes and proteins involved in cell division and growth, leading to the inhibition of these processes.
Biochemical and Physiological Effects
Studies have shown that 2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide has various biochemical and physiological effects. The compound has been found to exhibit antioxidant properties, which can help reduce oxidative stress in the body. It has also been shown to have anti-inflammatory effects, which can help reduce inflammation in the body. Additionally, the compound has been found to exhibit cytotoxic effects on cancer cells, making it a potential candidate for cancer treatment.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide in lab experiments is its broad-spectrum activity against various microorganisms and cancer cells. This makes it a potential candidate for the development of new drugs. However, one of the limitations is the lack of understanding of its mechanism of action, which can hinder its development as a drug.

Zukünftige Richtungen

There are several future directions for the research of 2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide. One of the potential areas of research is the development of new drugs for the treatment of cancer and microbial infections. Additionally, further studies are needed to understand the compound's mechanism of action and its potential side effects. Furthermore, research can be conducted to explore the compound's potential applications in other fields, such as agriculture and environmental science.
Conclusion
In conclusion, 2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is a chemical compound with potential applications in various scientific research fields. Its broad-spectrum activity against various microorganisms and cancer cells makes it a potential candidate for the development of new drugs. Further research is needed to understand its mechanism of action and potential applications in other fields.

Synthesemethoden

The synthesis of 2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide involves the reaction of 4-ethyl-4H-1,2,4-triazole-3-thiol, 4-aminobenzoic acid, and 2-bromoacetic acid in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is then purified using column chromatography to obtain the pure compound.

Wissenschaftliche Forschungsanwendungen

2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide has potential applications in various scientific research fields. One of the primary areas of interest is in the development of new drugs for the treatment of various diseases. The compound has been found to exhibit antimicrobial, antifungal, and anticancer properties, making it a potential candidate for drug development.

Eigenschaften

Molekularformel

C15H16N6OS2

Molekulargewicht

360.5 g/mol

IUPAC-Name

2-[[5-(4-aminophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C15H16N6OS2/c1-2-21-13(10-3-5-11(16)6-4-10)19-20-15(21)24-9-12(22)18-14-17-7-8-23-14/h3-8H,2,9,16H2,1H3,(H,17,18,22)

InChI-Schlüssel

GMSOAYXOPICOBU-UHFFFAOYSA-N

SMILES

CCN1C(=NN=C1SCC(=O)NC2=NC=CS2)C3=CC=C(C=C3)N

Kanonische SMILES

CCN1C(=NN=C1SCC(=O)NC2=NC=CS2)C3=CC=C(C=C3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.